4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid: is a chemical compound with the molecular formula C8H13F3N2O4 and a molecular weight of 258.19 g/mol . This compound is a salt formed by the combination of 4-amino-2-ethyl-1,2-oxazinan-3-one and trifluoroacetic acid . It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethyl-1,2-oxazinan-3-one typically involves the reaction of ethylamine with a suitable precursor under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-ethyl-1,2-oxazinan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxides, reduced amines, and substituted derivatives of 4-amino-2-ethyl-1,2-oxazinan-3-one .
Scientific Research Applications
4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-2-ethyl-1,2-oxazinan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
- 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride
- 4-Amino-2-ethyl-1,2-oxazinan-3-one hydrochloride
Comparison: Compared to similar compounds, 4-amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid exhibits unique properties due to the presence of the trifluoroacetic acid moiety. This enhances its stability and reactivity, making it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-amino-2-ethyloxazinan-3-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.C2HF3O2/c1-2-8-6(9)5(7)3-4-10-8;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADJVVLOAJSZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CCO1)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.